molecular formula C20H20F4N4O B446535 N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B446535
M. Wt: 408.4g/mol
InChI Key: MNRSJMXQOMXGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a triazole ring, and an adamantane moiety

Preparation Methods

The synthesis of N1-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsReaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions .

Chemical Reactions Analysis

N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The trifluoromethyl group and the triazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium azide (NaN3) or halogenating agents.

Mechanism of Action

The mechanism of action of N1-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can form hydrogen bonds with target proteins, while the adamantane moiety provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can be compared with similar compounds, such as:

The uniqueness of N1-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20F4N4O

Molecular Weight

408.4g/mol

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C20H20F4N4O/c21-15-2-1-14(20(22,23)24)4-16(15)27-17(29)18-5-12-3-13(6-18)8-19(7-12,9-18)28-11-25-10-26-28/h1-2,4,10-13H,3,5-9H2,(H,27,29)

InChI Key

MNRSJMXQOMXGGV-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=C(C=CC(=C5)C(F)(F)F)F

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=C(C=CC(=C5)C(F)(F)F)F

Origin of Product

United States

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